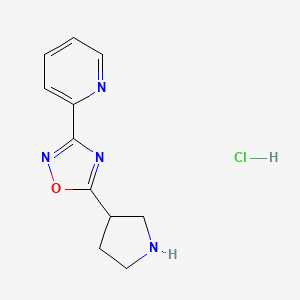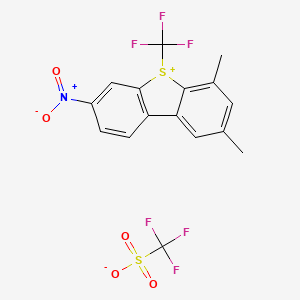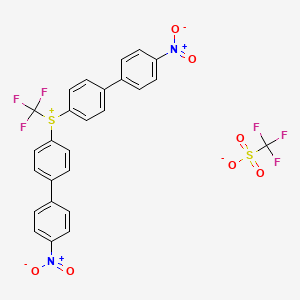
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate (TFNBS) is a derivative of 4-nitrobiphenyl sulfonium, which is an important organic compound used in a variety of scientific and industrial applications. TFNBS is a highly versatile and useful compound that has been widely studied due to its unique properties and applications.
Scientific Research Applications
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate is used in a variety of scientific and industrial applications. It is used as a catalyst in organic synthesis, as a reagent for the preparation of heterocyclic compounds, and as a reagent for the preparation of polymers. It is also used as a reagent for the preparation of pharmaceuticals, as a reagent for the preparation of dyes, and as a reagent for the preparation of pigments.
Mechanism of Action
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate is a highly reactive compound that can be used as a catalyst in a variety of reactions. It can act as a Lewis acid, a Bronsted acid, and a proton donor. It can also act as a nucleophile, a reducing agent, and a catalyst for the formation of covalent bonds.
Biochemical and Physiological Effects
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to have anti-tumor and anti-cancer properties. Additionally, it has been found to have a positive effect on the cardiovascular system and to improve cognitive function.
Advantages and Limitations for Lab Experiments
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate has several advantages and limitations for lab experiments. One advantage is that it is a highly versatile and useful compound that can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be easily synthesized. However, it is also a highly reactive compound and should be handled with caution. Additionally, it can be difficult to remove from the reaction mixture after it has been used.
Future Directions
There are a number of potential future directions for S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate research. One potential direction is to explore its potential uses in the pharmaceutical industry, such as the development of new drugs and drug delivery systems. Additionally, further research could be conducted on its biochemical and physiological effects, such as its anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, further research could be conducted on its potential uses in the development of new materials and in the synthesis of new compounds. Finally, further research could be conducted on its potential applications in the fields of nanotechnology and biotechnology.
Synthesis Methods
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate can be synthesized through a two-step process. The first step involves the reaction of 4-nitrobiphenyl sulfonium with trifluoromethyl iodide to form 4-nitrobiphenyl sulfonium trifluoromethyl iodide. The second step involves the reaction of 4-nitrobiphenyl sulfonium trifluoromethyl iodide with trifluoromethanesulfonic anhydride to form S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate.
properties
IUPAC Name |
bis[4-(4-nitrophenyl)phenyl]-(trifluoromethyl)sulfanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F3N2O4S.CHF3O3S/c26-25(27,28)35(23-13-5-19(6-14-23)17-1-9-21(10-2-17)29(31)32)24-15-7-20(8-16-24)18-3-11-22(12-4-18)30(33)34;2-1(3,4)8(5,6)7/h1-16H;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYRSTXGPLUYDB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[S+](C3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

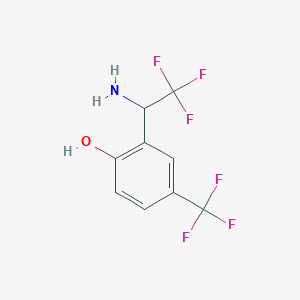
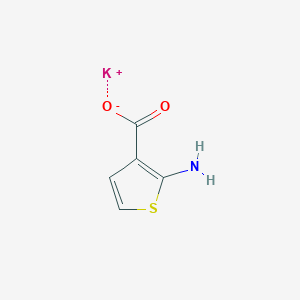
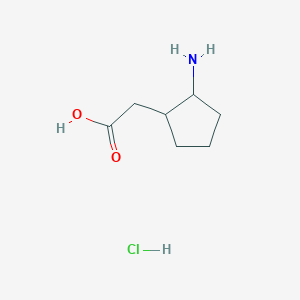


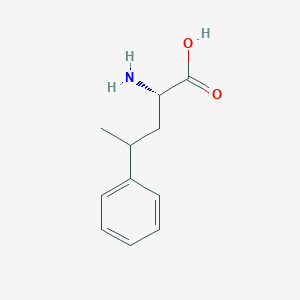
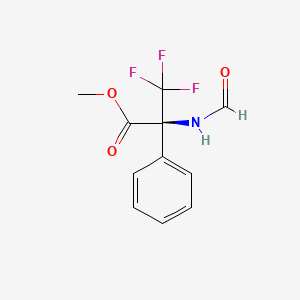
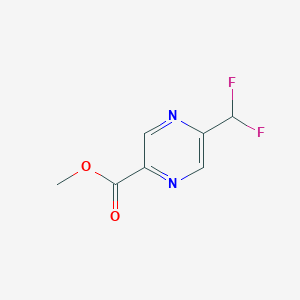
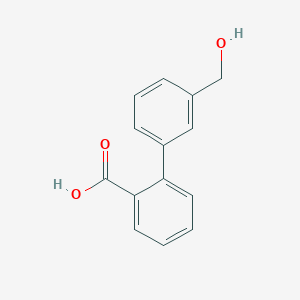

![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
